molecular formula C6H9ClN2O2 B2424847 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2138379-11-8

2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2424847
CAS No.: 2138379-11-8
M. Wt: 176.6
InChI Key: DKCWPQKIZWPFAS-UHFFFAOYSA-N
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Description

2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: In industrial settings, the compound can be synthesized through a multi-step process involving the condensation of appropriate precursors under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted imidazoles.

Scientific Research Applications

2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    2-methyl-1H-imidazole-4-carboxylic acid hydrochloride: Similar structure with a methyl group instead of an ethyl group.

    4-imidazolecarboxylic acid: Lacks the ethyl substitution at the 2-position.

Uniqueness: 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the carboxylic acid group at the 4-position allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

2-ethyl-1H-imidazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-5-7-3-4(8-5)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWPQKIZWPFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138379-11-8
Record name 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride
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